(S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-propionamide
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Overview
Description
(S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-propionamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a cyano group, and an isopropyl group attached to a propionamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-propionamide typically involves multi-step organic reactions. One common method includes the reaction of (S)-2-amino-propionamide with 2-cyano-benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-propionamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders such as diabetes.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets. It is known to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the regulation of glucose metabolism. By inhibiting DPP-4, this compound can enhance the levels of incretin hormones, thereby improving insulin secretion and glucose control.
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used in the treatment of diabetes.
Vildagliptin: A similar compound with a different structural motif but similar mechanism of action.
Saxagliptin: Another DPP-4 inhibitor with a unique chemical structure.
Uniqueness
(S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-propionamide is unique due to its specific structural features, which confer distinct pharmacokinetic and pharmacodynamic properties. Its cyano group and isopropyl group contribute to its stability and efficacy as a DPP-4 inhibitor, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-cyanophenyl)methyl]-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10(2)17(14(18)11(3)16)9-13-7-5-4-6-12(13)8-15/h4-7,10-11H,9,16H2,1-3H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXSEFSDQCDJOW-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1C#N)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC=CC=C1C#N)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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